Methallyltrimethylsilane (CAS: 18292-38-1) is a substituted organosilane reagent used for the regioselective introduction of a 2-methylallyl (methallyl) group. As a class, allylsilanes are valued for their ability to form carbon-carbon bonds with a wide range of electrophiles, such as aldehydes and ketones, typically activated by a Lewis acid. The key feature of these reactions is the predictable transposition of the double bond, where the new bond forms exclusively at the γ-carbon relative to the silicon atom. This controlled reactivity makes Methallyltrimethylsilane a specialized precursor for constructing sterically congested structures, particularly tertiary homoallylic alcohols and quaternary carbon centers, which are prevalent motifs in natural products and pharmaceuticals.
Substituting Methallyltrimethylsilane with its closest, more common analog, Allyltrimethylsilane, is synthetically unviable for applications requiring the specific installation of a 2-methylallyl group. The presence of the methyl group at the C2 position is not a minor structural difference; it fundamentally dictates the reaction's outcome by ensuring the formation of a tertiary carbinol or a quaternary carbon center upon reaction with a ketone. In contrast, Allyltrimethylsilane yields a secondary alcohol under identical conditions. This structural divergence in the product means the two reagents are not interchangeable for building specific molecular frameworks, particularly those containing the gem-dimethyl motif common in many natural products. The choice is therefore not one of preference but is dictated by the required final molecular architecture.
The primary differentiator for Methallyltrimethylsilane is its ability to directly form tertiary homoallylic alcohols from simple carbonyl precursors. For example, reaction with esters like methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-acetate using an organolithium reagent exclusively yields the corresponding tertiary alcohol. The comparator, Allyltrimethylsilane, reacting with the same class of electrophiles (aldehydes/ketones), would yield secondary alcohols. This makes Methallyltrimethylsilane an indispensable precursor, not just an alternative, for synthetic routes targeting specific tertiary alcohol structures.
| Evidence Dimension | Product Structure from Carbonyl Addition |
| Target Compound Data | Forms a tertiary homoallylic alcohol (contains a C-OH bond with a quaternary carbon). |
| Comparator Or Baseline | Allyltrimethylsilane: Forms a secondary homoallylic alcohol (contains a C-OH bond with a tertiary carbon). |
| Quantified Difference | Qualitative structural difference: Tertiary vs. Secondary alcohol. |
| Conditions | Reaction with carbonyl compounds (e.g., esters, ketones) and a suitable activator (e.g., Lewis acid, organolithium). |
For synthesizing molecules with quaternary carbon centers adjacent to a hydroxyl group, this reagent is a direct and necessary choice over its non-methylated analog.
The reaction of substituted allylsilanes with electrophiles like carbonyl compounds, in the presence of a Lewis acid such as TiCl4, proceeds with strict regiocontrol. The electrophile attacks the γ-carbon of the allyl system, with simultaneous cleavage of the C-Si bond and a shift of the double bond. For Methallyltrimethylsilane, this ensures the new bond forms at the more substituted C3 position, leading to a branched product. In contrast, unsubstituted Allyltrimethylsilane also reacts at the γ-position, but yields a terminal, unbranched alkene product. This predictable and exclusive γ-regioselectivity is a cornerstone of allylsilane chemistry and the basis for choosing a substituted variant like Methallyltrimethylsilane to access specific branched structures.
| Evidence Dimension | Regioselectivity of Addition |
| Target Compound Data | Exclusive γ-attack, forming a bond at the C3 (methyl-bearing) carbon, yielding a branched product. |
| Comparator Or Baseline | Allyltrimethylsilane: Exclusive γ-attack, forming a bond at the C3 (unsubstituted) carbon, yielding a linear product. |
| Quantified Difference | 100% regiochemical divergence leading to structurally distinct isomers (branched vs. linear). |
| Conditions | Lewis acid (e.g., TiCl4) catalyzed addition to a carbon electrophile. |
This guarantees that the desired branched, sterically-congested product is formed exclusively, avoiding isomeric mixtures that would require costly separation and reduce overall process yield.
This reagent is the right choice for synthetic routes targeting natural products that feature a gem-dimethyl group or a quaternary carbon adjacent to a hydroxyl group. Its defined regiochemistry allows for the direct and reliable installation of this key structural motif, which is found in numerous classes of bioactive molecules, including taxanes, macrolides, and various terpenes.
In medicinal chemistry, the introduction of a gem-dimethyl group can improve a molecule's metabolic stability, binding affinity, or pharmacokinetic profile. Methallyltrimethylsilane provides a direct method to incorporate a 3,3-dimethyl-3-hydroxypropyl fragment, enabling chemists to systematically probe the effects of this structural cassette on a drug candidate's properties.
When a synthetic plan requires the creation of a sterically congested tertiary alcohol, Methallyltrimethylsilane offers a more direct and often higher-yielding alternative to multi-step sequences involving Grignard additions to sterically hindered ketones. Its predictable reaction with a wide range of aldehydes and ketones makes it a reliable tool for accessing these challenging structures.
Flammable